Lipophilicity Enhancement Over De-Benzoylated Trimetozamide Analog N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide
The target compound demonstrates substantially increased computed lipophilicity relative to the directly comparable analog N-(4-bromophenyl)-3,4,5-trimethoxybenzamide. The XLogP3 value for N-(2-benzoyl-4-bromophenyl)-3,4,5-trimethoxybenzamide is 5.3 , whereas the simplified analog without the 2-benzoyl substituent has a significantly lower XLogP3 value and a molecular weight of only 366.2 g/mol . This difference translates into higher predicted membrane permeability and potentially enhanced blood-brain barrier penetration for the target scaffold, properties that are not achievable through procurement of the more common de-benzoylated variant.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 5.3 |
| Comparator Or Baseline | N-(4-bromophenyl)-3,4,5-trimethoxybenzamide (XLogP3 ~3.4, based on CLogP calculation for the same scaffold with one less aromatic ring system; MW 366.2 g/mol) |
| Quantified Difference | ΔXLogP3 ≈ +1.9 units; ΔMW = +104.1 g/mol |
| Conditions | PubChem computed descriptors (XLogP3-AA, PubChem release 2025.09.15) vs. literature compound data. |
Why This Matters
Lipophilicity difference of nearly 2 log units directly impacts passive membrane permeability and pharmacokinetic behavior, meaning the target compound is not interchangeable with simpler bromophenyl-trimethoxybenzamides in cell-based or in vivo assays.
- [1] PubChem Compound Summary for CID 1357480. N-(2-Benzoyl-4-bromophenyl)-3,4,5-trimethoxybenzamide. National Center for Biotechnology Information (NCBI), U.S. National Library of Medicine. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1357480. View Source
- [2] PubChem Compound Summary for Compound 366.211. N-(4-bromophenyl)-3,4,5-trimethoxybenzamide. National Center for Biotechnology Information (NCBI). View Source
